Melperone hydrochloride
Overview
Description
Melperone hydrochloride is a low-potency antipsychotic drug belonging to the butyrophenone chemical class[“]. Structurally related to haloperidol, melperone has been used in the European Union for over 30 years[“]. It is known for its atypical properties, distinguishing it from typical antipsychotics[“].this compound has been studied for its effects on various neurotransmitter systems[“]. It exhibits low affinity for dopamine D2 receptors, which is characteristic of atypical antipsychotics. Research has shown that melperone has a higher selectivity for dopamine D4 receptors, contributing to its unique pharmacological profile.
The pharmacokinetics of this compound reveal that it has a bioavailability of 87% when administered intramuscularly and 54% when taken orally in syrup form[“]. It is metabolized in the liver and excreted primarily through the kidneys, with an elimination half-life of approximately 3-4 hours for oral administration and 6 hours for intramuscular injection.
This compound has been the subject of research exploring its potential therapeutic applications in treating psychiatric disorders, including its effects on sleep disorders, confusion, and psychomotor dysfunction in geriatric and psychiatric patients[“]
Synthetic Analysis
Reaction Equation
The synthesis of melperone hydrochloride involves the reaction of 4-chlorobutyryl chloride with 4-fluorophenylmagnesium bromide to form 4-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one.
Reaction Conditions
The synthesis reaction is typically carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is refluxed at 25°C for 4 hours to ensure complete reaction[“].
Reaction Steps
Preparation of 4-chlorobutyryl chloride: Gamma-butyrolactone is reacted with thionyl chloride in the presence of zinc chloride to produce 4-chlorobutyryl chloride[“].
Formation of Grignard Reagent: 4-fluorobromobenzene is reacted with magnesium to form 4-fluorophenylmagnesium bromide.
Grignard Reaction: The Grignard reagent is added dropwise to a well-stirred suspension of anhydrous aluminium chloride in fluorobenzene[“].
Workup: The reaction mixture is poured onto ice to quench the reaction and the product is isolated by vacuum filtration[“].
Reaction Mechanism
The Grignard reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of 4-chlorobutyryl chloride, followed by protonation to form the final product.
Safety and Environmental Protection
Safety Issues: The use of thionyl chloride and Grignard reagents requires careful handling due to their reactivity and potential to cause burns. Proper personal protective equipment (PPE) and ventilation are essential. Environmental Impact: The use of hazardous chemicals and solvents in the synthesis process can pose environmental risks. Waste management and solvent recovery are important to minimize environmental impact[“].
Molecular Structure
Atomic Arrangement
Melperone hydrochloride has a molecular formula of C₁₆H₂₃ClFNO[“]. The atoms are arranged in a complex structure with a central piperidine ring, a fluorophenyl group, and a chlorobutyryl moiety.
Bonding Type
The compound contains covalent bonds between carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. There are also ionic bonds between the positively charged nitrogen atom and the negatively charged chloride ion.
Geometry
The geometry around the nitrogen atom in the piperidine ring is tetrahedral. The fluorophenyl group and chlorobutyryl moiety are planar due to the sp² hybridization of the carbon atoms involved.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the electronegativity of the atoms. The fluorine atom pulls electron density towards itself, creating a region of high electron density around the fluorophenyl group.
Stereochemistry
This compound does not exhibit stereoisomerism as it lacks chiral centers. Therefore, it does not have enantiomers or diastereomers.
Resonance Structure
The compound does not have significant resonance structures due to the lack of conjugated double bonds. The electron distribution is primarily localized around individual atoms and bonds.
Mechanism of Action
Target of Action
Melperone hydrochloride primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors[“]. It acts as an antagonist at these receptors, modulating neurotransmitter systems in the brain[“].
Mode of Action
This compound exerts its antipsychotic effects by blocking dopamine D2 receptors, which helps to balance overactive dopaminergic pathways often implicated in psychotic disorders like schizophrenia[“]. Additionally, it has a higher affinity for 5-HT2A receptors, contributing to its atypical antipsychotic properties[“].
Result of Action
By antagonizing dopamine D2 receptors, this compound helps to reduce symptoms such as hallucinations, delusions, and severe agitation[“]. Its action on 5-HT2A receptors also contributes to its efficacy in treating psychiatric disorders with fewer extrapyramidal side effects compared to typical antipsychotics[“].
Physical Properties
State
Melperone hydrochloride is a solid at standard temperature and pressure.
Color and Appearance
The compound is white to off-white in color and has a crystalline appearance[“].
Density
The density of this compound is approximately 1.2 g/cm³.
Melting Point and Boiling Point
The melting point of this compound is around 160-165°C, and it decomposes before boiling, so a boiling point is not typically reported.
Solubility
This compound is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol.
Electrical Conductivity and Thermal Conductivity
This compound is a non-conductor of electricity and has low thermal conductivity.
Refractive Index
The refractive index of this compound is approximately 1.52.
Chemical Properties
Chemical Reaction Type
Melperone hydrochloride commonly undergoes hydrolysis, nitration, and reduction reactions[“].
Reactivity
This compound is moderately reactive with strong oxidizing agents and reacts slowly with water[“]. It is stable under normal conditions but can decompose when exposed to strong acids or bases.
Redox Property
This compound is neither a strong oxidizing agent nor a strong reducing agent. It does not readily participate in redox reactions under standard conditions.
Acidity and Alkalinity
This compound is a weak base due to the presence of the amine group in its structure[“]. It does not exhibit significant acidic properties.
Stability
This compound is stable under normal storage conditions but can decompose at elevated temperatures or in the presence of strong acids or bases[“]. It has a melting point of 209-211°C and decomposes before boiling[“].
Toxicity
This compound is moderately toxic if ingested or inhaled in large quantities[“]. It should be handled with care, and appropriate safety measures should be taken to avoid exposure.
Biochemical Properties
Biochemical Properties
Melperone hydrochloride acts as an antipsychotic by modulating neurotransmitter systems in the brain[“]. It primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors, playing a role in balancing neurotransmitter activity[“][“].
Cellular Effects
This compound affects neuronal cells by reducing dopamine and serotonin activity, which helps in alleviating symptoms of psychosis[“]. It can also influence glutamate receptors, contributing to its therapeutic effects[“].
Molecular Mechanism
The molecular mechanism involves antagonism of dopamine D2 receptors, leading to decreased dopaminergic activity[“]. Additionally, its interaction with serotonin 5-HT2A receptors helps in reducing psychotic symptoms[“].
Time Effect
The effects of this compound can vary over time, with acute administration providing immediate symptom relief, while chronic use may lead to sustained therapeutic benefits and potential tolerance development.
Related Small Molecules
2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol,HDL376,Ovalbumin (323-339) (chicken, japanese quail)
Scientific Research Applications
Treatment of Psychiatric Disorders
Melperone hydrochloride is used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder[“]. Its antagonistic action on dopamine D2 receptors helps in managing symptoms like hallucinations and delusions[“].
Management of Sleep Disorders
This compound has been studied for its efficacy in treating sleep disorders[“]. It helps in reducing insomnia and improving sleep quality in patients with psychiatric conditions[“].
Alleviation of Psychomotor Dysfunction
Research has shown that this compound can be effective in alleviating psychomotor dysfunction in geriatric and psychiatric patients[“]. It helps in improving motor coordination and reducing agitation.
Treatment of Confusion in Elderly Patients
This compound is used to manage confusion in elderly patients, particularly those with dementia[“]. It helps in reducing disorientation and improving cognitive function.
Management of Alcohol-Dependent Psychosis
This compound has been studied for its role in treating alcohol-dependent psychosis[“]. It helps in managing symptoms such as hallucinations and delusions associated with alcohol withdrawal.
Research on Neurotransmitter Systems
This compound is used in research on neurotransmitter systems to understand the role of dopamine and serotonin in psychiatric disorders. It helps in studying the effects of neurotransmitter modulation on brain function.
Investigation of Antipsychotic Drug Mechanisms
This compound is used in investigating antipsychotic drug mechanisms[“]. It helps in understanding the molecular interactions and pathways involved in the action of antipsychotic drugs.
Study of Low-Potency Antipsychotics
This compound is part of the low-potency antipsychotics group, which is studied to compare its efficacy and side effects with high-potency antipsychotics[“]. It helps in understanding the benefits of low-potency antipsychotics in clinical practice.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936649 | |
Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-79-3 | |
Record name | Melperone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melperone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPERONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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